molecular formula C18H28ClN3 B4935303 1-(4-chlorophenyl)-4-(1-propyl-4-piperidinyl)piperazine

1-(4-chlorophenyl)-4-(1-propyl-4-piperidinyl)piperazine

Cat. No. B4935303
M. Wt: 321.9 g/mol
InChI Key: VLORJJAGMWHBDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-chlorophenyl)-4-(1-propyl-4-piperidinyl)piperazine involves multiple steps including alkylation, acidulation, reduction of nitro groups, and hydrolysis. These steps yield the target compound through a systematic modification of simpler starting materials. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from 2,6-dichloro-nitrobenzene and piperazine, achieved a total yield of 48.2%, highlighting the complexity and efficiency of such synthetic routes (Quan, 2006).

Molecular Structure Analysis

The molecular structure of compounds in the 1-(4-chlorophenyl)piperazine family has been elucidated using techniques like IR and 1H-NMR. These analyses confirm the chemical structures and provide insight into the compound's electronic and geometric configurations. For instance, the structural and electronic properties of a closely related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, have been thoroughly investigated, including molecular electrostatic potential and frontier orbital analysis, revealing its potential activity against specific proteins (Bhat et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-chlorophenyl)-4-(1-propyl-4-piperidinyl)piperazine derivatives often include transformations such as alkylation, reductive amination, and hydrolysis. These reactions modify the compound's functional groups, altering its chemical behavior and properties. The study of such reactions provides valuable information about the compound's reactivity and its potential as a chemical intermediate in various syntheses.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. For example, the crystal structure of 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate demonstrates the compound's interactions through hydrogen bonds and π–π stacking, indicating its solid-state properties (Gharbia et al., 2008).

properties

IUPAC Name

1-(4-chlorophenyl)-4-(1-propylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClN3/c1-2-9-20-10-7-18(8-11-20)22-14-12-21(13-15-22)17-5-3-16(19)4-6-17/h3-6,18H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLORJJAGMWHBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-(1-propylpiperidin-4-yl)piperazine

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